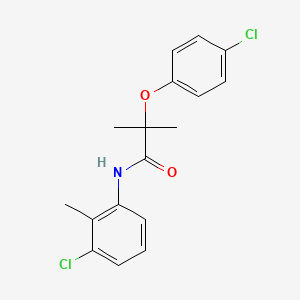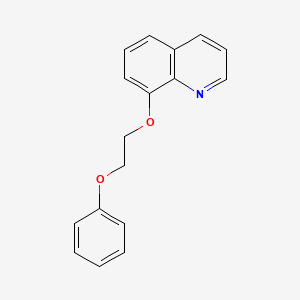
N-(3-chloro-2-methylphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide
説明
N-(3-chloro-2-methylphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide, commonly known as Oxyfluorfen, is a herbicide that has been widely used in agriculture to control weeds. It is a member of the diphenyl ether herbicide family and is highly effective against a broad range of annual and perennial weeds. Oxyfluorfen has been used for over 30 years and has become an important tool for farmers in their fight against weeds.
科学的研究の応用
Oxyfluorfen has been extensively studied for its herbicidal properties and its effects on the environment. It has been used in many scientific research applications, including:
1. Weed control in agriculture: Oxyfluorfen is used to control a wide range of weeds in various crops, including soybeans, cotton, and peanuts.
2. Environmental impact studies: Oxyfluorfen has been studied for its impact on the environment, including its effects on soil microbes, aquatic organisms, and non-target plants.
3. Toxicity studies: Oxyfluorfen has been studied for its toxicity to humans and animals, including its effects on the liver, kidneys, and reproductive system.
作用機序
Oxyfluorfen works by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is involved in the synthesis of chlorophyll. This leads to the accumulation of toxic intermediates and the eventual death of the plant. Oxyfluorfen is absorbed by the roots and leaves of plants and is translocated throughout the plant.
Biochemical and physiological effects:
Oxyfluorfen has been shown to have a number of biochemical and physiological effects on plants, including:
1. Inhibition of chlorophyll synthesis: Oxyfluorfen inhibits the synthesis of chlorophyll, which is essential for photosynthesis.
2. Disruption of cell membranes: Oxyfluorfen disrupts the cell membranes of plants, leading to cell death.
3. Induction of oxidative stress: Oxyfluorfen induces oxidative stress in plants, leading to damage to cellular components.
実験室実験の利点と制限
Oxyfluorfen has several advantages and limitations for lab experiments. Some of the advantages include:
1. Highly effective: Oxyfluorfen is highly effective at controlling a wide range of weeds.
2. Easy to use: Oxyfluorfen is easy to use and can be applied as a spray or a granule.
3. Low toxicity: Oxyfluorfen has low toxicity to humans and animals.
Some of the limitations include:
1. Persistence in the environment: Oxyfluorfen can persist in the environment for several months, which can lead to contamination of soil and water.
2. Non-selective: Oxyfluorfen is non-selective and can damage non-target plants.
3. Resistance: Oxyfluorfen resistance has been reported in some weed species.
将来の方向性
For research include the development of new herbicides, resistance management, environmental impact studies, and the development of new formulations. Oxyfluorfen is an important tool for farmers in their fight against weeds, and continued research is needed to ensure its safe and effective use.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-11-14(19)5-4-6-15(11)20-16(21)17(2,3)22-13-9-7-12(18)8-10-13/h4-10H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIABUQJWGYJEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-methylbenzene](/img/structure/B3937250.png)
![1-[2-(4-isopropylphenoxy)ethoxy]-2-methoxybenzene](/img/structure/B3937258.png)
![8-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B3937259.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937272.png)
![1-{[1-(4-pyridin-2-ylbenzyl)piperidin-3-yl]methyl}pyrrolidin-2-one](/img/structure/B3937274.png)
![1-chloro-2-[4-(4-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B3937277.png)
![1,3,5-trichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B3937278.png)
![2-[2-(2-methoxyphenoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B3937285.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937286.png)


![1-methoxy-2-[4-(3-phenoxyphenoxy)butoxy]benzene](/img/structure/B3937328.png)
![1-[3-(3-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B3937345.png)
